(3-Phenylpiperidin-3-yl)methanol hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by a piperidine ring substituted with a phenyl group and a hydroxymethyl group, making it a significant structure in medicinal chemistry. The compound is often utilized in various scientific research applications, including studies related to neuropharmacology and drug development.
The chemical structure of (3-Phenylpiperidin-3-yl)methanol hydrochloride can be represented by the molecular formula and has a CAS number of 2060037-56-9. It is classified as an organic compound, specifically a tertiary amine due to the presence of the piperidine ring. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water and making it more suitable for various applications in laboratory settings .
The synthesis of (3-Phenylpiperidin-3-yl)methanol hydrochloride typically involves the reduction of corresponding ketone or aldehyde precursors. One common synthetic route includes:
The synthesis process may require careful control of reaction conditions, including temperature and reaction time, to ensure high yields and purity of the final product. Additionally, purification steps such as recrystallization may be necessary to isolate the desired hydrochloride form.
The molecular structure of (3-Phenylpiperidin-3-yl)methanol hydrochloride features:
The structural representation can be visualized using various chemical drawing software or databases like PubChem, where detailed information about bond angles, lengths, and stereochemistry can be analyzed .
(3-Phenylpiperidin-3-yl)methanol hydrochloride can participate in various chemical reactions typical for alcohols and amines:
These reactions may require specific catalysts or conditions (e.g., acidic or basic media) to facilitate transformation while minimizing side reactions.
Relevant data regarding these properties can be found in chemical databases such as Sigma-Aldrich and PubChem .
(3-Phenylpiperidin-3-yl)methanol hydrochloride has several scientific uses:
Neurokinin receptors (NK1R, NK2R, NK3R) belong to the G-protein-coupled receptor (GPCR) superfamily and are activated by tachykinin peptides (Substance P, Neurokinin A, Neurokinin B). These receptors are critically involved in regulating diverse physiological processes, including pain transmission, inflammatory responses, emotional stress pathways, and thermoregulation [3] [5]. Dysregulation of neurokinin signaling is implicated in numerous central nervous system (CNS) disorders, making receptor antagonism a compelling therapeutic strategy. The 3-phenylpiperidine scaffold represents a privileged structural motif in medicinal chemistry for targeting neurokinin receptors, particularly NK3R, which is densely expressed in hypothalamic regions governing thermoregulation and reproductive hormone secretion [1] [5]. (3-Phenylpiperidin-3-yl)methanol hydrochloride embodies this core structure, serving as a versatile synthetic intermediate or active pharmaceutical ingredient (API) for developing CNS-penetrant antagonists. Its chemical structure integrates three critical pharmacophoric elements: 1) a basic piperidine nitrogen for receptor interaction, 2) a central sp³-hybridized carbon (C3) bearing the phenyl group enabling three-dimensional diversity, and 3) a hydroxymethyl group offering a synthetic handle for structural diversification or contributing directly to target engagement through hydrogen bonding [1] [8].
Piperidine derivatives constitute a foundational chemotype in neuropharmacology due to their structural mimicry of endogenous neurotransmitters and adaptability for blood-brain barrier (BBB) penetration. The saturated six-membered ring provides conformational flexibility and stability, while the basic nitrogen atom facilitates interactions with acidic residues within GPCR binding pockets. Within neurokinin receptor antagonists, specifically NK3R antagonists targeting menopausal vasomotor symptoms, piperidine-based compounds demonstrate exceptional receptor affinity and selectivity [1] [5]. (3-Phenylpiperidin-3-yl)methanol hydrochloride exemplifies this utility. The quaternary carbon (C3) bearing both the phenyl ring and the hydroxymethyl group creates a chiral center, where stereochemistry profoundly impacts biological activity. Stereoisomerically pure forms derived from this scaffold often exhibit superior receptor binding and functional antagonism compared to racemic mixtures [1]. This stereochemical dependence underscores the precise spatial requirements for optimal interaction within the NK3R binding site, likely involving hydrogen bonding via the alcohol moiety, π-π stacking or hydrophobic interactions via the phenyl ring, and ionic/charge-charge interactions via the protonated piperidine nitrogen [8] [9]. The scaffold's modularity allows for extensive substitution on the phenyl ring (e.g., halogens, alkyl, alkoxy, cyano groups) and derivatization of the alcohol group (e.g., etherification, esterification, oxidation), enabling fine-tuning of potency, selectivity, and physicochemical properties critical for CNS activity [1] [4] [8].
Table 1: Key Piperidine-Based Neurokinin Receptor Antagonists in Development or Approved
Compound Name | Primary Target | Therapeutic Indication | Structural Relationship to 3-Phenylpiperidine | Status/Notes |
---|---|---|---|---|
Fezolinetant | NK3R | Menopausal Vasomotor Symptoms (VMS) | Features substituted phenylpiperidine core | FDA Approved (Veozah®) [2] [5] |
Elinzanetant (BAY-3427080) | NK1R/NK3R | Menopausal VMS, Sleep Disturbances | Dual antagonist; likely based on modified piperidine scaffolds | Phase 3 (NDA Submitted) [5] |
Osanetant | NK3R | Potential for VMS, Psychiatric disorders | Prototypical NK3R antagonist; contains piperidine moiety | Previously in clinical trials [4] |
(3-Phenylpiperidin-3-yl)methanol derivatives | NK3R (Primarily) | Research compounds for CNS disorders | Directly utilizes or modifies the core scaffold | Preclinical research stage [1] [8] |
L822429 (Rat selective) | NK1R | Stress-induced behaviors, Alcohol seeking (Precl) | Features 2-phenylpiperidin-3-amine core | Research tool [3] |
Positional isomerism within phenylpiperidine scaffolds is a critical determinant of neurokinin receptor affinity and selectivity. The specific attachment point of the phenyl ring to the piperidine core (C2, C3, or C4) drastically alters the molecule's three-dimensional presentation of pharmacophoric elements. The 3-phenylpiperidine motif, as in (3-Phenylpiperidin-3-yl)methanol hydrochloride, positions the phenyl group equatorially or axially depending on ring conformation (chair, boat, twist-boat), significantly impacting its ability to occupy defined hydrophobic sub-pockets within the NK3R binding site [1] [8]. This contrasts markedly with 2-phenyl or 4-phenyl isomers, which project the aromatic ring differently relative to the piperidine nitrogen and any C3 substituents. For NK3R antagonism, the 3-aryl configuration appears optimal, as evidenced by the clinical success of fezolinetant and the development of elinzanetant, both incorporating variations of this core [1] [5].
The hydroxymethyl group at C3 in this specific compound serves multiple roles in pharmacophore optimization: 1) Hydrogen Bonding: The alcohol can act as a hydrogen bond donor or acceptor, complementing residues in the NK3R binding pocket. 2) Synthetic Handle: It provides a versatile point for derivatization to create esters, ethers, carbamates, or other functional groups aimed at enhancing potency, modulating selectivity over NK1R/NK2R, or improving pharmacokinetic properties [1] [8]. 3) Stereochemical Influence: The chirality at C3 means the orientation (R or S) of the hydroxymethyl group profoundly affects binding. Stereoisomerically pure forms, often obtained via chiral resolution or asymmetric synthesis of intermediates like this hydrochloride salt, are essential for achieving high receptor affinity [1]. Structure-Activity Relationship (SAR) studies around this scaffold consistently show that modifications to the phenyl ring (electron-withdrawing groups like -CF₃, halogens; heterocyclic replacements) and transformations of the alcohol are key strategies for optimizing antagonistic potency and CNS penetration while minimizing off-target effects [1] [4] [8].
Table 2: Impact of Structural Modifications on (3-Phenylpiperidin-3-yl)methanol Scaffold for NK3R Antagonism
Modification Site | Example Substituent/Modification | Impact on NK3R Affinity/Function | Rationale |
---|---|---|---|
C3 Configuration | (R)-isomer vs (S)-isomer | Often >10-100 fold difference in IC₅₀ between enantiomers | Optimal 3D fit within chiral binding pocket |
Phenyl Ring (Position) | 4-Fluoro, 4-Cyano, 4-CF₃, 3,5-diCl | Generally ↑ affinity (Electron-withdrawing groups preferred) | Enhanced hydrophobic/π-stacking interactions; Modulated electronics |
Phenyl Ring Replacement | Heteroaryl (e.g., pyridyl, pyrimidinyl) | Variable (↓ affinity common, ↑ selectivity possible) | Altered H-bonding potential and dipole moments; size constraints |
Hydroxymethyl (-CH₂OH) | -CH₂OR (Ether), -CH₂OCOR (Ester), -CHO, -CN | Varies significantly; Ethers/amides often retain activity | Modifies H-bonding capacity, lipophilicity (logP), and metabolic stability |
N1 Modification | Acylation, Alkylation, Quaternary ammonium | Usually ↓ or abolishes activity (Basic N often critical) | Disrupts essential ionic interaction with receptor aspartate/glutamate residue |
Piperidine Ring Fusion/Saturation | Partially unsaturated rings, Spirocycles | Can modulate selectivity and conformation | Alters ring pucker and spatial projection of substituents |
Designing effective CNS drugs mandates overcoming the blood-brain barrier (BBB). The 3-phenylpiperidine scaffold, particularly as embodied by (3-Phenylpiperidin-3-yl)methanol hydrochloride and its derivatives, offers inherent advantages and tunable parameters for achieving this goal. Rational design strategies focus on optimizing key physicochemical properties: 1) Molecular Weight (MW): Keeping MW typically below 450 Da; derivatives of this core often fall within acceptable ranges [1] [8]. 2) Lipophilicity (logP/logD): Targeting a calculated logP (cLogP) between 2-4 is crucial for balancing passive membrane diffusion and avoiding excessive plasma protein binding or non-specific distribution. The polar hydroxymethyl group helps moderate the logP of the inherently lipophilic phenylpiperidine core [1] [6] [8]. 3) Hydrogen Bonding: Total hydrogen bond donors (HBD, e.g., OH, NH) should be ≤3, and acceptors (HBA) ≤6. The single HBD (OH) in this base structure is favorable. 4) Topological Polar Surface Area (TPSA): Aiming for TPSA <70-80 Ų facilitates passive BBB permeability; modifications to the alcohol group directly impact TPSA [6] [8].
Specific modifications to the (3-Phenylpiperidin-3-yl)methanol scaffold for CNS-targeted NK antagonists include:
Table 3: Rational Design Parameters for CNS-Penetrant NK3R Antagonists Based on 3-Phenylpiperidine Core
Physicochemical Property | Ideal Range for CNS Drugs | (3-Phenylpiperidin-3-yl)methanol HCl | Optimization Strategies for Derivatives |
---|---|---|---|
Molecular Weight (MW) | < 450 Da | ~207 (Free base) | Limit size of aryl substituents/modifications; Avoid large N-substituents |
Calculated logP (cLogP) | 2 - 4 | ~1.5-2.0 (Est.) | Add halogens/alkyl to aryl; Convert -OH to ether/prodrug (↑ logP); Add polar N-substituent (↓ logP) |
Hydrogen Bond Donors (HBD) | ≤ 3 | 2 (OH, NH⁺) | Maintain or reduce (e.g., etherification removes HBD from OH) |
Hydrogen Bond Acceptors (HBA) | ≤ 6 | 2 (N, O from OH) | Modest increases possible via aryl substituents (e.g., F, CN add no HBA) |
Topological Polar Surface Area (tPSA) | < 70-80 Ų | ~40-45 Ų (Est. for free base) | Etherification (↓ tPSA ~6Ų vs alcohol); Aryl substituents have minor effect |
pKa (Piperidine N) | 7.5 - 10.5 | ~10-11 (Est.) | Introduce electron-withdrawing groups near N (↓ pKa); N-Acyloxyalkyl prodrugs mask basicity |
Rotatable Bonds | ≤ 8 | ~3 (Free base) | Generally not a critical constraint for this rigid scaffold |
Comprehensive List of Compounds Discussed
CAS No.: 102770-00-3
CAS No.: 1157-60-4
CAS No.: 113834-91-6
CAS No.: